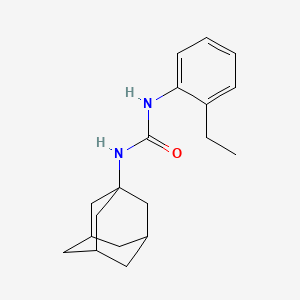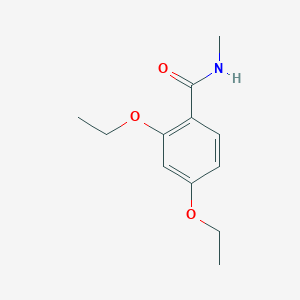![molecular formula C18H28N4O B5330118 (3S*,4R*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5330118.png)
(3S*,4R*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3-methoxypiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S*,4R*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3-methoxypiperidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
作用机制
The mechanism of action of (3S*,4R*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3-methoxypiperidin-4-amine involves its binding to specific receptors in the brain, including dopamine receptors and sigma receptors. This binding leads to the modulation of various signaling pathways that are involved in the regulation of neurotransmitter release, neuronal activity, and cell growth. Additionally, this compound has also been found to inhibit certain enzymes that are involved in the metabolism of neurotransmitters and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4R*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3-methoxypiperidin-4-amine are diverse and depend on the specific receptors that it binds to. In the brain, this compound has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. This modulation can lead to changes in mood, cognition, and behavior. Additionally, this compound has also been found to inhibit the growth of cancer cells by blocking certain enzymes that are involved in cell proliferation.
实验室实验的优点和局限性
The advantages of using (3S*,4R*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3-methoxypiperidin-4-amine in lab experiments include its potent and selective binding to specific receptors, making it a valuable tool for studying the mechanisms of various neurological disorders and cancer. Additionally, this compound has also been found to have low toxicity and high stability, making it suitable for long-term studies. However, the limitations of using this compound include its complex synthesis method, which requires expertise in organic chemistry, and its high cost, which may limit its accessibility to some researchers.
未来方向
There are several future directions for the study of (3S*,4R*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3-methoxypiperidin-4-amine. One potential direction is the development of novel analogs of this compound with improved potency and selectivity for specific receptors. Additionally, further studies are needed to elucidate the specific mechanisms of action of this compound and its potential applications in the treatment of various neurological disorders and cancer. Finally, the development of new synthetic methods for this compound may lead to increased accessibility and affordability, making it a valuable tool for researchers in various fields.
合成方法
The synthesis of (3S*,4R*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3-methoxypiperidin-4-amine involves a multi-step process that requires expertise in organic chemistry. The method involves the reaction of 1-isobutyl-1H-benzimidazole-2-carbaldehyde with (3S*,4R*)-3-methoxypiperidin-4-amine in the presence of a reducing agent and a catalyst. The final product is obtained after purification through column chromatography.
科学研究应用
(3S*,4R*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3-methoxypiperidin-4-amine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been found to exhibit potent and selective binding to certain receptors in the brain, making it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, this compound has also been studied for its potential use in cancer therapy due to its ability to inhibit certain enzymes that are involved in tumor growth.
属性
IUPAC Name |
(3S,4R)-3-methoxy-1-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-13(2)10-22-16-7-5-4-6-15(16)20-18(22)12-21-9-8-14(19)17(11-21)23-3/h4-7,13-14,17H,8-12,19H2,1-3H3/t14-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCETUJVUZDYPGX-PBHICJAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CN3CCC(C(C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CN3CC[C@H]([C@H](C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5330042.png)

![4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5330059.png)


![2-[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5330085.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330088.png)

![N-cyclopropyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5330120.png)
![ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5330127.png)
![5-({5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5330138.png)

![9-(5-tert-butyl-2-hydroxybenzyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5330151.png)